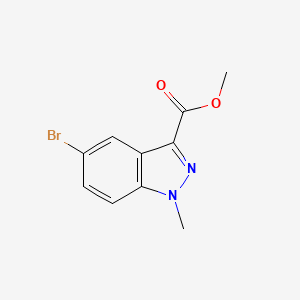
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
説明
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride, also known as DFPP, is a synthetic compound that has gained popularity in recent years for its potential applications in scientific research. DFPP is a member of the pyrrolidine family of compounds, which are characterized by their four-membered ring structures. This compound has a wide range of properties that make it an attractive option for scientific research, including its solubility in water, its low toxicity, and its stability at a range of temperatures.
科学的研究の応用
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been used as an agonist for the NMDA receptor, which is involved in learning and memory. In pharmacology, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of drug action. In biochemistry, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been used to study the structure and function of proteins, as well as to investigate the effects of various compounds on cell metabolism.
作用機序
The mechanism of action of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is not yet fully understood. However, it is known that 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride binds to the NMDA receptor, which is involved in learning and memory. This binding activates the receptor, resulting in an influx of calcium ions into the cell and the activation of downstream signaling pathways. In addition, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been found to interact with other receptors, including the sigma-1 receptor, the serotonin receptor, and the dopamine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride have been studied in a variety of systems. In animal models, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been found to have anxiolytic and antidepressant-like effects. Additionally, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been found to have neuroprotective effects, as well as to have an effect on learning and memory. In cell cultures, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has been found to modulate the expression of certain genes, as well as to affect cell metabolism.
実験室実験の利点と制限
The use of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride in laboratory experiments has several advantages. 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is relatively easy to synthesize, and it is stable at a range of temperatures. Additionally, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is water-soluble and has low toxicity, making it an attractive option for laboratory experiments. However, there are also some limitations to the use of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride. For example, the exact mechanism of action of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is not yet fully understood, and further research is needed to elucidate this mechanism. Additionally, the effects of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride on different cell types and organisms may vary, making it difficult to predict the exact effects of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride in any given experiment.
将来の方向性
Given the increasing popularity of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride as a research tool, there are numerous potential future directions for its use. For example, further research is needed to better understand the mechanism of action of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride and its effects on different cell types and organisms. Additionally, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride could be used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of drug action. Finally, 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride could be used to study the structure and function of proteins, as well as to investigate the effects of various compounds on cell metabolism.
特性
IUPAC Name |
5-(2,5-difluorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-6-1-2-9(12)8(3-6)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRIQDOZHMLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)



![9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1430920.png)
![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
![[3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1430924.png)


![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)
![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)


